1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea
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Overview
Description
Molecular Structure Analysis
The molecule contains several rings: a cyclopentyl ring, a thiazole ring, and a piperazine ring. These rings could influence the compound’s shape and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Spectroscopic Analysis : Tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents, similar in structure to the compound , have been synthesized and analyzed using spectroscopic methods. These studies included 1H, 13C NMR, and IR spectroscopies, providing insights into the molecular structure and behavior of such compounds (Iriepa & Bellanato, 2013).
Stereochemical Studies : Research on urea derivatives from amino-methyl-cyclopentanols and cyclohexanols with phenyl isocyanate highlighted the importance of stereochemistry in these compounds. Such studies are crucial for understanding the 3D arrangements and potential reactivity of molecules similar to the one mentioned (Fülöp, Bernáth, & Sohár, 1985).
Biological Applications
Antifungal Activity : Certain urea derivatives have shown promising antifungal properties. Research comparing these compounds with standard fungicides against organisms like A. niger and F. oxyporum suggests potential applications in agriculture and medicine (Mishra, Singh, & Wahab, 2000).
Antimicrobial and Anticancer Activity : Novel urea and thiourea derivatives containing benzimidazole have been synthesized and evaluated as potential anticancer agents. These compounds showed significant cytotoxicity against breast cancer cell lines, indicating their potential in cancer therapy (Siddig et al., 2021).
Synthesis and Biological Evaluation : Hybrid molecules containing penicillanic or cephalosporanic acid moieties synthesized via microwave-assisted methods showed antimicrobial, antilipase, and antiurease activities. Such compounds illustrate the diverse biological activities achievable with urea derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a material, future research could involve studying its properties and potential applications .
Properties
IUPAC Name |
1-cyclopentyl-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O2S/c23-22(24,25)15-4-3-7-18(12-15)29-8-10-30(11-9-29)19(31)13-17-14-33-21(27-17)28-20(32)26-16-5-1-2-6-16/h3-4,7,12,14,16H,1-2,5-6,8-11,13H2,(H2,26,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZFGWOKEGWTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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